molecular formula C11H13N3S B11772328 4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole

4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole

Cat. No.: B11772328
M. Wt: 219.31 g/mol
InChI Key: HCCHNOHMKDPEIH-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole is a specialist organic compound belonging to the 2-hydrazinylthiazole class, which is recognized in research for its versatile heterocyclic structure. This scaffold is of significant interest in several scientific fields, primarily due to the presence of electron-rich nitrogen and sulfur atoms within the thiazole ring, coupled with a reactive hydrazinyl side chain . In the field of materials science, structurally related poly[(hydrazinylazo)]thiazoles have been demonstrated to function as highly effective corrosion inhibitors for alloys such as cast iron-carbon in aggressive acidic environments . The inhibition mechanism is attributed to the strong adsorption of the molecules onto the metal surface, forming a protective layer that impedes corrosion; this interaction is often studied using computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations . In pharmaceutical and medicinal chemistry research, the 2-hydrazinylthiazole motif is a valuable precursor and core structure in the synthesis of novel bioactive molecules. Hybrid compounds incorporating this scaffold have shown promising potential as inhibitors for various biological targets. For instance, hydrazinyl thiazole-substituted chromones have been investigated as potent α-amylase inhibitors for the management of type-II diabetes, while other thiazole hybrids have exhibited activity against the Epidermal Growth Factor Receptor (EGFR) kinase, a known target in anticancer drug discovery . The compound is intended for use in the synthesis of such derivatives and for fundamental mechanistic studies. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C11H13N3S/c1-7-3-4-9(8(2)5-7)10-6-15-11(13-10)14-12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

HCCHNOHMKDPEIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole typically involves the reaction of 2,4-dimethylphenylhydrazine with a thiazole derivative. One common method includes the condensation of 2,4-dimethylphenylhydrazine with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often require an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole, have shown significant antimicrobial properties. Research indicates that these compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Antibacterial Activity : Studies have demonstrated that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties against strains such as Candida albicans, showing promising results in inhibiting fungal growth .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacteria TestedMIC (µg/mL)
This compoundStaphylococcus aureus8
Escherichia coli16
Candida albicans32

Anticancer Potential

The anticancer potential of thiazole derivatives has been extensively studied. Compounds like this compound have shown effectiveness against various cancer cell lines:

  • Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer cells .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)10
HepG2 (Liver Cancer)15
PC3 (Prostate Cancer)12

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Some studies suggest that thiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

  • Synthesis and Evaluation : A study synthesized several thiazole derivatives including this compound and evaluated their biological activities. The results showed significant antimicrobial and anticancer properties, confirming the therapeutic potential of these compounds .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. Such studies provide insights into the mechanisms by which these compounds exert their effects .

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)-2-(2-(3-methylcyclohexylidene)hydrazinyl)thiazole ()

  • Substituents : Differs in the phenyl group (2,4-difluoro vs. 2,4-dimethyl) and the hydrazinyl substituent (cyclohexylidene vs. free hydrazinyl).
  • Impact: Fluorine atoms increase electronegativity and metabolic stability compared to methyl groups.
  • Molecular Weight : 337.4 g/mol vs. ~277.3 g/mol (estimated for the target compound).

1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine ()

  • Substituents : Chlorophenyl at position 4 and pentan-3-ylidene hydrazine at position 2.
  • The aliphatic hydrazine substituent may reduce aromatic interactions compared to the free hydrazinyl group.
  • Synthetic Pathway : Similar condensation reactions involving hydrazine derivatives and aldehydes/ketones .

Hydrazine Derivatives in Other Heterocycles

5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol ()

  • Core Structure : Triazole (three nitrogen atoms) vs. thiazole.
  • Substituents : Ethoxyphenyl and benzylidene hydrazine.
  • Biological Relevance: Triazoles are known for antifungal and antiviral activity. The thiol group may enhance metal chelation, a property absent in the target compound.

4-(Dimethylamino)benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone ()

  • Core Structure : Thiazole with a hydrazone linkage.
  • Substituents: Dimethylamino benzaldehyde vs. 2,4-dimethylphenyl.
  • Electronic Effects: The dimethylamino group is strongly electron-donating, altering electronic distribution and reactivity compared to methyl groups.

Substituent Effects on Bioactivity

  • Methyl vs. Halogen Substituents :
    • Methyl groups (e.g., 2,4-dimethylphenyl) enhance lipophilicity and steric effects, favoring passive diffusion across biological membranes .
    • Halogenated analogs (e.g., 4-chlorophenyl in ) improve metabolic stability and target binding via halogen bonding .
  • Hydrazinyl Modifications: Free hydrazinyl groups (target compound) offer nucleophilic sites for covalent interactions with electrophilic targets. Substituted hydrazines (e.g., benzylidene or cyclohexylidene in ) reduce reactivity but increase specificity for non-covalent interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position 4) Hydrazine Modification Molecular Weight (g/mol)
4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole Thiazole 2,4-Dimethylphenyl Free hydrazinyl ~277.3 (estimated)
4-(2,4-Difluorophenyl)-2-(3-methylcyclohexylidene)hydrazinylthiazole Thiazole 2,4-Difluorophenyl Cyclohexylidene hydrazine 337.4
1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine Thiazole 4-Chlorophenyl Pentan-3-ylidene hydrazine 295.8
5-(4-Ethoxyphenyl)-4-(2-methylbenzylidene)hydrazinyltriazole-3-thiol Triazole 4-Ethoxyphenyl Benzylidene hydrazine ~384.4 (estimated)

Biological Activity

4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties. This article reviews the biological activity of this compound, supported by data from recent studies and case analyses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro evaluations have demonstrated its effectiveness against various cancer cell lines.

In Vitro Cytotoxicity

The compound exhibited significant cytotoxic effects on breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be as follows:

Cell Line IC50 (µM) Standard Drug IC50 (µM)
MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
HepG27.26 ± 0.44Staurosporine8.40 ± 0.51

These results indicate that the compound is significantly more effective than the standard drug in inhibiting cancer cell growth .

The mechanism behind its anticancer activity includes:

  • Cell Cycle Arrest : The compound induced G1/S phase arrest in MCF-7 cells, increasing pre-G1 phase accumulation by 37.36% .
  • Apoptosis Induction : It increased early and late apoptosis rates from 0.51% and 0.29% in untreated cells to 22.39% and 9.51%, respectively, in treated cells .

Anti-Inflammatory and Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory and antioxidant activities.

Anti-Inflammatory Effects

The compound demonstrated significant anti-inflammatory properties when tested against standard drugs like diclofenac sodium. It was effective in reducing inflammation markers in vitro .

Antioxidant Activity

In antioxidant assays, the compound exhibited strong radical scavenging activity against various free radicals such as DPPH and superoxide radicals. The findings suggest that it may serve as a potential therapeutic agent for oxidative stress-related conditions .

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. The synthesized compounds exhibited significant anticonvulsant effects with median effective doses lower than standard medications like ethosuximide .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the thiazole ring significantly influences the biological activity of these compounds. For instance, electron-withdrawing groups on the phenyl ring enhance anticancer and anticonvulsant activities .

Case Studies

  • Case Study on Anticancer Activity : A study focused on various thiazole derivatives, including this compound, reported that modifications in the phenyl substituents led to varying degrees of cytotoxicity against MCF-7 cells. The most active derivative was noted for its ability to inhibit VEGFR-2 with an IC50 of 0.15 µM, suggesting its potential role in cancer therapy .
  • Case Study on Antioxidant Properties : Another study evaluated a series of hydrazinylthiazoles for their antioxidant capabilities using DPPH and superoxide radical scavenging assays. The results indicated that compounds with hydrazine substitutions showed superior antioxidant effects compared to their counterparts .

Q & A

Q. What are the established synthetic routes for 4-(2,4-Dimethylphenyl)-2-hydrazinylthiazole?

Methodological Answer: The synthesis typically involves condensation reactions between hydrazine derivatives and thiazole precursors. For example:

  • Route 1 : Reacting a thiazole carbonyl precursor (e.g., 2-bromoacetylthiazole) with hydrazine hydrate under reflux in ethanol, followed by purification via recrystallization (methanol/water). This method is analogous to the hydrazinylphenyl acetate synthesis described in .
  • Route 2 : Using a Mannich reaction to functionalize the thiazole core, as seen in hydrazine-linked crown ether syntheses (). Adjusting solvents (e.g., glacial acetic acid as a catalyst) and reflux duration (4–6 hours) optimizes yield .
    Key Variables : Solvent polarity, temperature, and stoichiometric ratios of hydrazine to carbonyl precursors significantly affect reaction efficiency.

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., aromatic protons of the 2,4-dimethylphenyl group) and carbon hybridization states .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, critical for verifying hydrazinyl-thiazole tautomerism (as in related benzamide derivatives, ) .
  • FT-IR Spectroscopy : Detects N–H stretching (3100–3300 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., cancer vs. normal) or incubation times. Standardize protocols using guidelines from (e.g., error analysis for dose-response curves) .
  • Compound Purity : HPLC or TLC validation (≥95% purity) ensures reproducibility. Impurities from synthetic byproducts (e.g., unreacted hydrazine) may skew results .
  • Structural Analogues : Compare activity with derivatives (e.g., 2,4-dichlorophenyl vs. dimethylphenyl substituents, ) to isolate pharmacophoric motifs .

Q. What computational strategies predict the reactivity of the hydrazinyl group?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic sites (e.g., N–H bonds in hydrazine). used DFT to model dithiocarbamate reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with thiazole-binding pockets). Software like AutoDock Vina can prioritize synthetic modifications .
  • MD Simulations : Assess stability in aqueous vs. lipid environments, critical for pharmacokinetic profiling .

Q. How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance hydrazine solubility versus ethanol (). Microwave-assisted synthesis reduces reaction time .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) or acetic acid () improve condensation efficiency .
  • Workflow Example :
    • React 2-amino-4-(2,4-dimethylphenyl)thiazole with hydrazine hydrate (1:1.2 molar ratio).
    • Reflux in ethanol/glacial acetic acid (4 hours).
    • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What are the challenges in analyzing tautomeric equilibria of the hydrazinyl-thiazole system?

Methodological Answer:

  • Variable Temperature NMR : Monitor proton shifts across temperatures to detect keto-enol or hydrazine-hydrazone tautomerism .
  • Crystallographic Data : Compare X-ray structures (e.g., ’s benzamide derivative) to confirm dominant tautomers in solid vs. solution states .
  • pH-Dependent Studies : Adjust solution pH (2–12) and track UV-Vis absorption shifts (250–400 nm) to identify protonation sites .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC50_{50} values for kinase inhibition.
Resolution Framework :

Validate Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 μM vs. 100 μM).

Control for Hydrazine Stability : Degradation products (e.g., oxidized hydrazones) may reduce potency; use fresh batches and argon atmospheres .

Cross-Validate with Structural Analogues : Compare inhibitory profiles of 4-(2,4-dimethylphenyl) vs. 4-hydroxyphenyl derivatives () .

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